3-(1,4'-bipiperidin-1'-ylmethyl)-9-ethyl-9H-carbazole
Overview
Description
3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole is a complex organic compound that features a carbazole core substituted with a bipiperidinylmethyl group and an ethyl group. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole typically involves multi-step organic reactions. One common method includes:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, such as 9-ethylcarbazole, the core structure is prepared through cyclization reactions.
Introduction of the Bipiperidinylmethyl Group: This step involves the reaction of the carbazole core with a bipiperidinylmethyl halide under basic conditions to form the desired substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of N-alkyl or N-acyl carbazole derivatives.
Scientific Research Applications
3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1,4’-bipiperidin-1’-ylmethyl)-9H-carbazole: Lacks the ethyl group at the 9-position.
3-(1,4’-bipiperidin-1’-ylmethyl)-9-methyl-9H-carbazole: Contains a methyl group instead of an ethyl group at the 9-position.
3-(1,4’-bipiperidin-1’-ylmethyl)-9-phenyl-9H-carbazole: Contains a phenyl group at the 9-position.
Uniqueness
The presence of the ethyl group at the 9-position of the carbazole core in 3-(1,4’-bipiperidin-1’-ylmethyl)-9-ethyl-9H-carbazole can influence its chemical properties and biological activities, making it distinct from other similar compounds. This unique substitution pattern can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
9-ethyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3/c1-2-28-24-9-5-4-8-22(24)23-18-20(10-11-25(23)28)19-26-16-12-21(13-17-26)27-14-6-3-7-15-27/h4-5,8-11,18,21H,2-3,6-7,12-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQPKJHHMMGQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)N4CCCCC4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205457 | |
Record name | 3-([1,4′-Bipiperidin]-1′-ylmethyl)-9-ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415953-21-8 | |
Record name | 3-([1,4′-Bipiperidin]-1′-ylmethyl)-9-ethyl-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415953-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-([1,4′-Bipiperidin]-1′-ylmethyl)-9-ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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